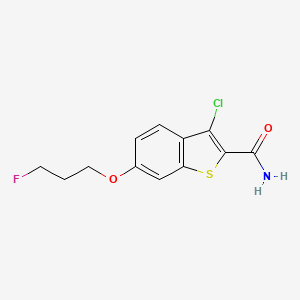

![molecular formula C12H23N3O2S B3038551 1-[3-(二甲氨基)丙基]-4,5-二甲基-3-(甲基磺酰基)-1H-吡咯-2-胺 CAS No. 866142-45-2](/img/structure/B3038551.png)

1-[3-(二甲氨基)丙基]-4,5-二甲基-3-(甲基磺酰基)-1H-吡咯-2-胺

描述

This compound is a derivative of dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . It’s used as a reactant for amide bond forming (amidation) crosslinking reactions and as a water-soluble carboxyl modifying reagent for proteins .

Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis

The molecular structure of this compound is complex, with a linear formula of C2H5N=C=N(CH2)3N(CH3)3I . More detailed structural analysis would require advanced computational chemistry tools.Chemical Reactions Analysis

This compound is used as a reactant for amide bond forming (amidation) crosslinking reactions . It’s also readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .科学研究应用

Antitumor Activity

The compound’s antitumor potential has been investigated extensively. Researchers synthesized a series of 1-(3-dimethylaminopropyl)indolin-2-one derivatives based on structural features from existing compounds. These derivatives were evaluated in vitro against five human cancer cell lines and three HUVECs (human umbilical vein endothelial cells). Notably, compound 1f demonstrated potent activity against several cancer cell lines, including MDA-MB-231, A549, HL-60, and K-562. It was 1.8–6.0-fold more potent than sunitinib against these cell lines . The compound’s efficacy against VEGF- and bFGF-stimulated HUVECs further highlights its potential in cancer therapy.

Structure–Activity Relationship (SAR) Studies

Researchers aimed to optimize the potency of these compounds against human cancer cell lines. By modifying the 3- and 5-positions of the indolin-2-one ring, they contributed valuable SAR information. The esters 1e and 1f exhibited remarkable potency, surpassing the reference drug sunitinib in most cases . Understanding the SAR can guide further compound design and development.

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibition

Compound BX-517 demonstrated single-digit nanomolar activity against PDK1, a kinase involved in cell survival and proliferation. Its selectivity against protein kinase A (PKA) adds to its appeal. Further studies on its mechanism of action and potential downstream effects are warranted .

New Antitumor Agents

Finally, this compound contributes to the development of new antitumor agents. Its unique structure and promising activity against cancer cell lines position it as a valuable candidate for further investigation.

安全和危害

未来方向

The future directions for this compound could involve further exploration of its potential uses in surfactant production and other industrial applications. Its derivatives have been evaluated for in vitro activity against human cancer cell lines , suggesting potential future directions in medical research.

作用机制

Target of Action

Similar compounds such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc) are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds . This suggests that the compound might interact with carboxyl groups and primary amines in biological systems.

Mode of Action

The compound likely functions as a carboxyl activating agent, similar to EDC . EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Biochemical Pathways

For instance, it could be involved in peptide synthesis and the preparation of antibodies like immunoconjugates .

Pharmacokinetics

Similar compounds like edc are water-soluble , which could influence their absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could impact the compound’s ability to form amide bonds. EDC, a similar compound, is typically employed in the 4.0-6.0 pH range . Additionally, the presence of other reactive groups could influence the compound’s reactivity and selectivity.

属性

IUPAC Name |

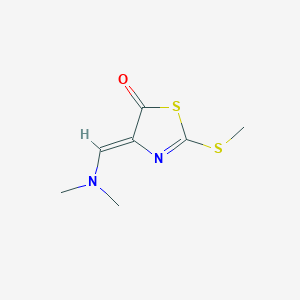

1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2S/c1-9-10(2)15(8-6-7-14(3)4)12(13)11(9)18(5,16)17/h6-8,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXVGXDZGIHFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1S(=O)(=O)C)N)CCCN(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801152525 | |

| Record name | 2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine | |

CAS RN |

866142-45-2 | |

| Record name | 2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866142-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(3-cyano-5-phenyl-2-furyl)benzenesulfonamide](/img/structure/B3038468.png)

![4-[(6-chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038478.png)

![1-[2-(6-chloro-3-pyridinyl)ethyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3038479.png)

![4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide](/img/structure/B3038480.png)

![3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3038484.png)

![Thiazole, 2-chloro-5-[(methylthio)methyl]-](/img/structure/B3038485.png)

![{4-[(4-Allyl-2-methoxyphenoxy)methyl]phenyl}methanamine](/img/structure/B3038487.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038488.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038489.png)